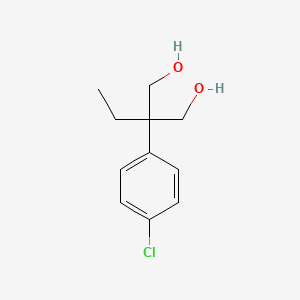
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol is an organic compound that belongs to the class of phenol ethers. It is characterized by the presence of a chlorophenyl group attached to a propanediol backbone. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol typically involves the reaction of p-chlorobenzaldehyde with ethylmagnesium bromide, followed by a reduction step using sodium borohydride. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of p-chlorobenzoic acid or p-chlorobenzophenone.
Reduction: Formation of p-chlorophenylethanol or p-chlorophenylethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including muscle relaxant and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol involves its interaction with specific molecular targets in the body. It is known to act on the central nervous system, where it blocks nerve impulses and pain sensations. The exact molecular pathways are not fully understood, but it is believed to modulate neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
Chlorphenesin: A muscle relaxant with a similar structure but different pharmacological properties.
Chlorpheniramine: An antihistamine with a different mechanism of action.
Parachlorophenol: An antimicrobial agent with distinct chemical properties.
Uniqueness
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol is unique due to its specific combination of a chlorophenyl group and a propanediol backbone, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
25451-05-2 |
|---|---|
Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C11H15ClO2/c1-2-11(7-13,8-14)9-3-5-10(12)6-4-9/h3-6,13-14H,2,7-8H2,1H3 |
InChI Key |
PKVHOAMFMQZDHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















